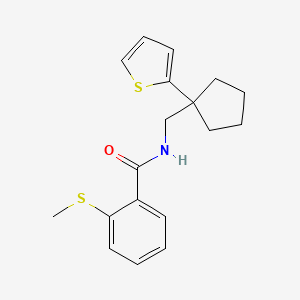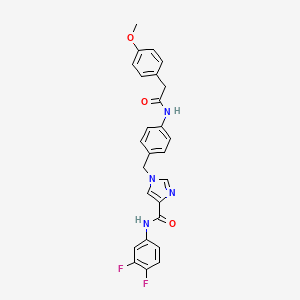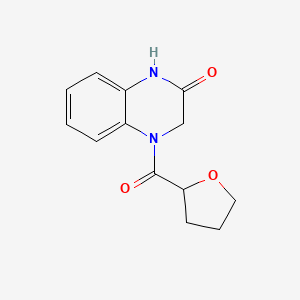![molecular formula C21H17N5O2 B2482747 4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 85592-10-5](/img/new.no-structure.jpg)
4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and substituted with methyl and phenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Shares a similar imidazole ring structure but differs in the substitution pattern and overall ring system.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another imidazole derivative with different substituents and applications.
Uniqueness
4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85592-10-5 |
|---|---|
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 |
IUPAC Name |
4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H17N5O2/c1-13-8-10-15(11-9-13)26-16(14-6-4-3-5-7-14)12-25-17-18(22-20(25)26)24(2)21(28)23-19(17)27/h3-12H,1-2H3,(H,23,27,28) |
InChI Key |
FUSBOARLBOHMJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


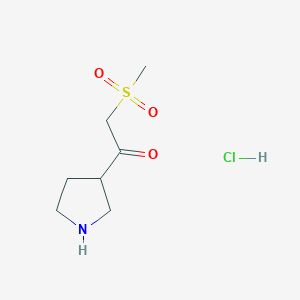

![4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2482671.png)
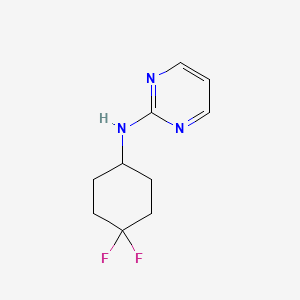
![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)
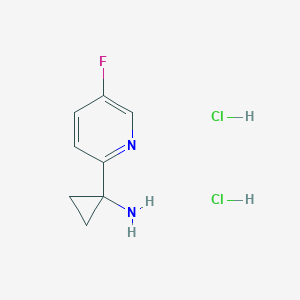
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2482679.png)


![4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine](/img/structure/B2482682.png)
